molecular formula C20H17NO5S B3615032 N-(1,3-benzodioxol-5-ylmethyl)-4-phenoxybenzenesulfonamide

N-(1,3-benzodioxol-5-ylmethyl)-4-phenoxybenzenesulfonamide

Cat. No. B3615032
M. Wt: 383.4 g/mol
InChI Key: PKKQTQQIMPQJEJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(1,3-benzodioxol-5-ylmethyl)-4-phenoxybenzenesulfonamide, also known as BPB, is a chemical compound that has gained attention in the scientific community due to its potential therapeutic applications. BPB is a sulfonamide-based compound that has been found to possess anti-inflammatory, anti-cancer, and anti-viral properties.

Mechanism of Action

The mechanism of action of N-(1,3-benzodioxol-5-ylmethyl)-4-phenoxybenzenesulfonamide involves the inhibition of various enzymes and signaling pathways. This compound inhibits the activity of the enzyme phosphodiesterase (PDE) which is involved in the degradation of cyclic AMP (cAMP). By inhibiting PDE, this compound increases the levels of cAMP which leads to the inhibition of pro-inflammatory cytokine production. This compound also inhibits the activity of the transcription factor NF-κB which is involved in the regulation of genes involved in inflammation and cancer. By inhibiting NF-κB, this compound reduces the expression of pro-inflammatory cytokines and cancer-promoting genes.
Biochemical and Physiological Effects:
This compound has been found to have various biochemical and physiological effects. This compound has been found to reduce the levels of pro-inflammatory cytokines such as TNF-α and IL-6. This compound has also been found to induce apoptosis in cancer cells and inhibit tumor growth. Additionally, this compound has been found to inhibit the replication of HIV-1 and HSV-1.

Advantages and Limitations for Lab Experiments

N-(1,3-benzodioxol-5-ylmethyl)-4-phenoxybenzenesulfonamide has several advantages for lab experiments. It is easy to synthesize and purify, and its purity can be checked using TLC and NMR spectroscopy. This compound has also been extensively studied for its potential therapeutic applications, making it a promising compound for further research. However, there are also limitations to working with this compound. Its mechanism of action is not fully understood, and its potential side effects are not yet known. Additionally, this compound may have limited solubility in certain solvents, which may affect its bioavailability and efficacy.

Future Directions

There are several future directions for research on N-(1,3-benzodioxol-5-ylmethyl)-4-phenoxybenzenesulfonamide. One area of research could be to further investigate its mechanism of action and identify other enzymes and signaling pathways that it may inhibit. Additionally, this compound could be tested for its efficacy in treating other diseases such as autoimmune diseases and neurodegenerative diseases. Another area of research could be to develop derivatives of this compound with improved solubility and bioavailability. Finally, this compound could be tested in clinical trials to determine its safety and efficacy in humans.

Scientific Research Applications

N-(1,3-benzodioxol-5-ylmethyl)-4-phenoxybenzenesulfonamide has been extensively studied for its potential therapeutic applications. It has been found to possess anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6. This compound has also been found to possess anti-cancer properties by inducing apoptosis in cancer cells and inhibiting tumor growth. Additionally, this compound has been found to possess anti-viral properties by inhibiting the replication of HIV-1 and HSV-1.

properties

IUPAC Name

N-(1,3-benzodioxol-5-ylmethyl)-4-phenoxybenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17NO5S/c22-27(23,21-13-15-6-11-19-20(12-15)25-14-24-19)18-9-7-17(8-10-18)26-16-4-2-1-3-5-16/h1-12,21H,13-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PKKQTQQIMPQJEJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)CNS(=O)(=O)C3=CC=C(C=C3)OC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17NO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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